molecular formula C12H18ClNO2 B13738283 Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 20808-92-8

Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No.: B13738283
CAS No.: 20808-92-8
M. Wt: 243.73 g/mol
InChI Key: CWLVMECIALAROL-UHFFFAOYSA-N
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Description

Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of a dimethylaminoethoxy group attached to the acetophenone structure, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for a couple of hours. The resulting solution is then filtered, and the product is crystallized using acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, amines, and substituted acetophenone derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth and viability of fungal cells . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

CAS No.

20808-92-8

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-(2-acetylphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10(14)11-6-4-5-7-12(11)15-9-8-13(2)3;/h4-7H,8-9H2,1-3H3;1H

InChI Key

CWLVMECIALAROL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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